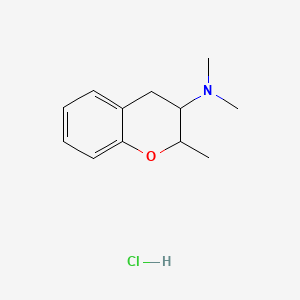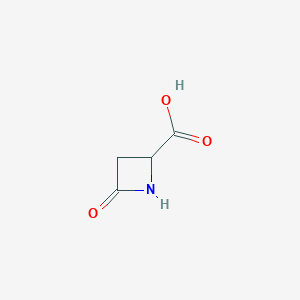![molecular formula C18H32O16 B1228981 2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal CAS No. 25193-53-7](/img/structure/B1228981.png)
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal is a mildly sweet oligosaccharide composed of three glucose units linked by 1–4 and 1–6 glycosidic bonds . It is found in various natural sources, including Chinese rice wine and honey . This compound has gained attention for its potential as a prebiotic, promoting the growth of beneficial gut bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal can be synthesized through enzymatic reactions involving pullulan hydrolases, which break down pullulan into panose . The reaction conditions typically involve the use of immobilized enzymes to enhance the efficiency and yield of the process .
Industrial Production Methods
Industrial production of this compound involves the use of enzymatic reactors, either in batch or fed-batch processes . The fed-batch process has been optimized to achieve higher yields, with an optimum production rate of 11.23 g/L/h .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal undergoes various chemical reactions, including glycosylation, oxidation, and reduction . These reactions are fundamental in carbohydrate chemistry and help in understanding the behavior of oligosaccharides .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include magnesium oxide nanoparticles for surface-assisted laser desorption-ionization time-of-flight mass spectrometry (SALDI-MS) and sodium hydroxide/sodium acetate for ion chromatography .
Major Products Formed
The major products formed from the reactions of this compound include various glycosylated derivatives and oxidized forms, which are useful in analytical and preparative chemistry .
Applications De Recherche Scientifique
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal has a wide range of scientific research applications:
Chemistry: Used as an analytical standard in various chromatographic and spectrometric techniques.
Biology: Investigated for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Medicine: Potential use in developing non-cariogenic sweeteners and prebiotic supplements.
Industry: Utilized in the food industry as a mildly sweet additive and in the production of functional foods.
Mécanisme D'action
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal exerts its effects primarily through its prebiotic properties. It stimulates the growth of beneficial microorganisms such as lactobacillus and bifidobacteria while inhibiting the growth of harmful bacteria like Escherichia coli and Salmonella . The molecular targets and pathways involved include the modulation of gut microbiota composition and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopanose: Another oligosaccharide with similar prebiotic properties.
Maltotriose: Composed of three glucose units but linked differently, affecting its sweetness and digestibility.
Uniqueness of 2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
This compound is unique due to its specific glycosidic linkages (1–4 and 1–6), which confer distinct prebiotic properties and make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLAHGAZPPEVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398748 |
Source


|
| Record name | AC1N2IJN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25193-53-7 |
Source


|
| Record name | AC1N2IJN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(2,5-dimethoxyphenyl)-2-thiazolyl]-N-(2-oxolanylmethyl)cyclohexanecarboxamide](/img/structure/B1228907.png)
![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)


![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)




![8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)
